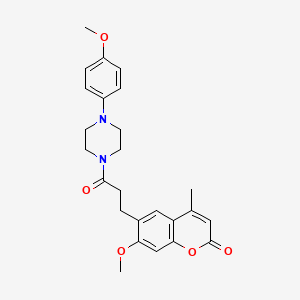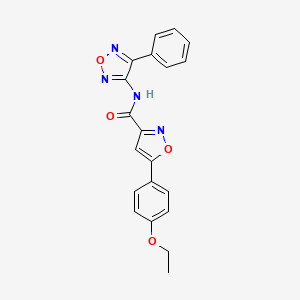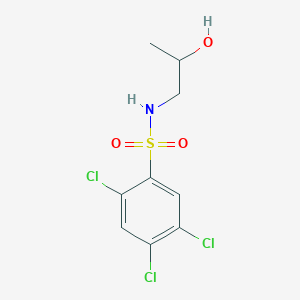![molecular formula C24H25N5O3 B12196589 N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide](/img/structure/B12196589.png)
N,N'-diethyl-2'-oxo-4,9-dihydrospiro[beta-carboline-1,3'-indole]-1',2(2'H,3H)-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide typically involves multiple steps. One common approach starts with the preparation of the beta-carboline core, followed by the introduction of the spiro linkage and the diethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetoacetamide: This compound is structurally similar but lacks the spiro linkage and the beta-carboline core.
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: This compound has a similar spiro linkage but a different core structure.
Uniqueness
N,N’-diethyl-2’-oxo-4,9-dihydrospiro[beta-carboline-1,3’-indole]-1’,2(2’H,3H)-dicarboxamide is unique due to its combination of the beta-carboline core and the spiro linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-N',2-N-diethyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-1',2-dicarboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-3-25-22(31)28-14-13-16-15-9-5-7-11-18(15)27-20(16)24(28)17-10-6-8-12-19(17)29(21(24)30)23(32)26-4-2/h5-12,27H,3-4,13-14H2,1-2H3,(H,25,31)(H,26,32) |
InChI Key |
IKDHSKPNOKCAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C(=O)NCC)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12196508.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12196511.png)

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3,4-dimethylphenyl)piperazine](/img/structure/B12196521.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12196525.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12196531.png)
![2-cyclohexyl-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12196537.png)
![Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12196541.png)

![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196552.png)
![3-cyclopentyl-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12196565.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]bisbenzylamine](/img/structure/B12196577.png)


